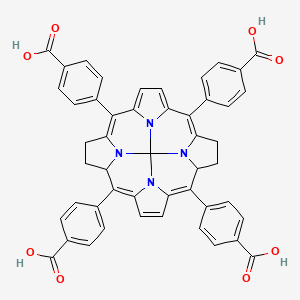

5,4'-二羟基-7-甲氧基-8-β-D-吡喃葡萄糖苷黄酮

描述

5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone is a natural product found in Peperomia pellucida with data available.

科学研究应用

色酮类和黄酮类研究

在天然产物化学领域,已经对从各种植物来源中分离和表征色酮类和黄酮类进行了大量工作。Basudan 等人(2005 年)的一项研究从榕树的叶子中分离出一种新的色酮类和几种已知的黄酮类化合物,有助于了解该植物物种中的植物化学多样性。

异黄酮研究

Djiogue 等人(2009 年)对来自红花楹的异黄酮进行的研究发现了一些新的化合物,并评估了它们对雌激素受体的结合亲和力。这项研究突出了这些化合物的潜在药理学应用。

黄酮 C-糖苷探索

Yaylı 等人(2001 年)的一项专注于钩子草的研究分离出黄酮 C-糖苷,有助于了解该植物中黄酮类的组成及其可能的治疗应用。

双黄酮和吡喃葡萄糖苷研究

Velandia 等人(2002 年)对半齿花的一项研究鉴别出新的双黄酮和吡喃葡萄糖苷衍生物。这项研究增加了已知该属的化学多样性,并可能深入了解它们的生物活性。

黄酮苷研究

Damu 等人(1998 年)从穿心莲中分离出一种新的黄酮苷,进一步扩展了药用植物中黄酮苷的知识。

C-黄酮的发现

Feng 等人(2007 年)对珊瑚盘的研究发现了三种新的 C-糖基黄酮,有助于该物种的植物化学分析。

阿卡西汀药理学概况

Semwal 等人(2019 年)对阿卡西汀(一种与 5,4'-二羟基-7-甲氧基-8-β-D-吡喃葡萄糖苷黄酮在结构上相关的黄酮)的全面综述,突出了其多样的药理特性。

芬莱森茜草的植物化学研究

Shawky(2016 年)对芬莱森茜草进行了植物化学研究,鉴定了类黄酮化合物并评估了它们的抗自由基活性。

木防己黄酮类研究

作用机制

Target of Action

It has been shown to have protective effects on hepatic injury , suggesting that it may interact with targets related to liver function and health.

Mode of Action

It has been shown to have protective effects on hepatic injury by increasing the activity of glutathione peroxidase (gsh-px) and superoxide dismutase (sod), scavenging free radicals produced by carbon tetrachloride (ccl4), reducing blood viscosity, and improving microcirculation and blood supply .

Biochemical Pathways

Its ability to increase the activity of gsh-px and sod suggests that it may affect pathways related to oxidative stress and free radical scavenging .

Result of Action

In models of rat acute hepatic injury induced by CCl4, this compound can significantly decrease the contents of serum alanine transaminase (ALT), aspartate aminotransferase (AST), increase the content of albumin (Alb), improve the dropsy and fat denaturalization of hepatocytes . In models of rat hepatic fibrosis induced by thioacetamide, it can inhibit the increase of hyaluronic acid (HA), hydroxyproline (Hyp) and whole blood viscosity, and improve the activities of GSH-Px and SOD, and inauricular microcirculation .

未来方向

生化分析

Biochemical Properties

5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), enhancing their activity and contributing to the scavenging of free radicals . Additionally, this compound can influence the activity of alanine transaminase (ALT) and aspartate aminotransferase (AST), which are crucial for liver function . These interactions highlight the compound’s potential in modulating oxidative stress and liver health.

Cellular Effects

5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone has been observed to exert protective effects on various cell types, particularly hepatocytes. In models of rat acute hepatic injury, this compound significantly decreases the levels of serum ALT and AST, while increasing albumin content . It also improves the condition of hepatocytes by reducing dropsy and fat denaturalization . Furthermore, 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone enhances the activities of GSH-Px and SOD, which are essential for maintaining cellular redox balance . These effects suggest that the compound can positively influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone involves its interaction with various biomolecules and enzymes. This compound binds to and activates GSH-Px and SOD, leading to increased scavenging of free radicals and reduction of oxidative stress . Additionally, it inhibits the activity of enzymes such as ALT and AST, which are involved in liver function . These interactions result in the modulation of gene expression and cellular metabolism, contributing to the compound’s protective effects on liver cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, with consistent protective effects on liver cells . The compound’s ability to enhance the activities of GSH-Px and SOD remains stable over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone vary with different dosages in animal models. At lower doses, the compound exhibits significant protective effects on liver cells, reducing oxidative stress and improving liver function . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound enhances the activity of GSH-Px and SOD, which are key enzymes in the antioxidant defense system . Additionally, it influences the levels of ALT and AST, which are important for amino acid metabolism and liver function . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone within cells and tissues involve interactions with specific transporters and binding proteins. The compound is efficiently transported into liver cells, where it accumulates and exerts its protective effects . Its distribution within tissues is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target cells .

Subcellular Localization

5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of liver cells, where it interacts with enzymes such as GSH-Px and SOD . This subcellular localization is essential for the compound’s ability to modulate oxidative stress and protect liver cells from damage .

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFXIXFPSFIBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。